(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine
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Overview
Description
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a methanamine group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through cyclization reactions.
Substitution reactions: The chlorine atom is introduced at the 3-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: Where the reactions are carried out in a controlled environment with precise temperature and pressure control.
Continuous flow reactors: Offering advantages in terms of scalability and efficiency, where reactants are continuously fed into the reactor and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) followed by reduction with hydrogen gas over a palladium catalyst.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cellular signaling.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Lacks the tetrahydrofuran ring, making it less complex.
(3-Chloropyrazin-2-yl)(tetrahydrofuran-2-yl)methanamine: Similar structure but with a different position of the tetrahydrofuran ring.
(3-Chloropyrazin-2-yl)(tetrahydropyran-3-yl)methanamine: Contains a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both the pyrazine and tetrahydrofuran rings, which confer specific chemical and biological properties
Properties
CAS No. |
1184914-21-3 |
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Molecular Formula |
C9H12ClN3O |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-8(12-2-3-13-9)7(11)6-1-4-14-5-6/h2-3,6-7H,1,4-5,11H2 |
InChI Key |
KQQZVUADJVEJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C2=NC=CN=C2Cl)N |
Origin of Product |
United States |
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